molecular formula C12H14BrClO B1293217 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane CAS No. 898760-94-6

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

Cat. No.: B1293217
CAS No.: 898760-94-6
M. Wt: 289.59 g/mol
InChI Key: RORYZXLFCFOOMQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane (CAS Ref: 10-F206898) is a halogenated aromatic ketone featuring a pentane backbone substituted with a chlorine atom at the terminal carbon and a 4-bromo-3-methylphenyl group attached via a ketone moiety. This compound combines aromatic bromine and aliphatic chlorine substituents, which may influence its reactivity, stability, and applications in organic synthesis or pharmaceuticals.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORYZXLFCFOOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645145
Record name 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-94-6
Record name 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Alkylation

In this method, 4-bromo-3-methylacetophenone is reacted with a suitable alkyl halide under basic conditions.

  • Procedure :

    • Dissolve 4-bromo-3-methylacetophenone in anhydrous THF.
    • Add lithium bis(trimethylsilyl)amide to the solution at low temperatures.
    • Introduce the alkyl halide slowly while stirring.
  • Yield : This method can achieve yields of up to 85% depending on the reaction conditions and purity of starting materials.

Method 2: Friedel-Crafts Acylation

This method utilizes Friedel-Crafts acylation to introduce the ketone functionality.

  • Procedure :

    • Mix bromobenzene with acetyl chloride in the presence of aluminum chloride as a catalyst.
    • Control the temperature to avoid side reactions.
  • Yield : Typical yields reported are around 70%, with purification required to isolate the desired product.

Method 3: Multi-step Synthesis

A more complex route involves multiple steps, including oxidation and reduction reactions.

  • Procedure :

    • Start with a substituted phenol or aniline derivative.
    • Perform a series of reactions including bromination, chlorination, and subsequent alkylation.
  • Yield : This method can yield products with high selectivity but may require extensive purification steps, often resulting in lower overall yields around 60%.

Method Yield (%) Key Reagents Notes
Direct Alkylation Up to 85% Lithium bis(trimethylsilyl)amide High selectivity for monoalkylation
Friedel-Crafts Acylation ~70% Aluminum chloride Requires careful temperature control
Multi-step Synthesis ~60% Various (bromine, chlorine) More complex but versatile

Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity. For instance, using different bases can alter the selectivity between mono and bis alkylation products. Additionally, employing various solvents can influence the solubility of reactants and intermediates, thereby affecting reaction kinetics.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is being investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anticancer agents.

Case Study: Anticancer Activity

A study focusing on the synthesis of bromo-substituted phenyl compounds demonstrated their efficacy in inhibiting cancer cell proliferation. The introduction of halogen atoms (like bromine and chlorine) often enhances the biological activity of organic compounds by improving their binding affinity to target proteins .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:

  • Condensation Reactions : The carbonyl group in the oxopentane moiety can participate in condensation reactions to form more complex molecules.
  • Cross-Coupling Reactions : The presence of bromine allows for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds that are significant in pharmaceuticals .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Reaction ConditionsReferences
Grignard Reaction85Anhydrous THF, room temperature
Suzuki Coupling90Aqueous base, elevated temperature
Friedel-Crafts Reaction75Lewis acid catalyst, reflux

Pharmaceutical Industry

Due to its potential bioactivity, this compound is being explored for formulation into pharmaceutical products. Its derivatives may lead to the development of new medications targeting specific diseases.

Agrochemicals

The compound's structure suggests it could also be useful in synthesizing agrochemicals. Compounds with similar functionalities have been known to exhibit herbicidal or insecticidal properties, making them valuable in agricultural applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Aromatic Substituents Aliphatic Substituents Molecular Weight (g/mol)* Key Applications/Notes
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane 4-Bromo-3-methylphenyl 5-Chloro, ketone ~291.6 Discontinued; potential synthon
1-Bromo-5-chloropentane None (aliphatic) 1-Bromo, 5-Chloro ~201.9 Alkylating agent
1-Bromo-5-chloro-3-fluoro-2-iodobenzene 5-Chloro, 3-Fluoro, 2-Iodo None ~355.3 Polyhalogenated aromatic intermediate
Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate 5-Chlorosulfonyl, 3-Fluoro, 2-Methoxy Methyl ester ~296.7 Sulfonylation reagent

*Molecular weights calculated based on atomic composition.

Aliphatic vs. Aromatic Halogenation

  • 1-Bromo-5-chloropentane : A fully aliphatic compound, this molecule lacks aromaticity but shares the 5-chloro substitution on a pentane chain. Its simpler structure likely enhances stability and reactivity in alkylation reactions compared to the target compound’s aromatic system .

Aromatic Substituent Effects

  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene : This polyhalogenated benzene demonstrates how multiple halogens (Br, Cl, F, I) affect reactivity. The iodine atom’s polarizability may facilitate electrophilic substitution, whereas the target compound’s methyl group could enhance lipophilicity for membrane penetration in bioactive molecules .
  • Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate : The chlorosulfonyl group enables sulfonylation reactions, contrasting with the ketone in the target compound. Such differences highlight how functional groups dictate application scope (e.g., sulfonylation vs. carbonyl-based reactions) .

Research Findings and Limitations

  • Synthesis Challenges : The discontinuation of this compound may stem from synthetic complexity, such as competing halogenation pathways or instability of the ketone group under reaction conditions .
  • Reactivity Insights : Bromine’s leaving-group ability in aromatic systems is weaker than in aliphatic analogs (e.g., 1-Bromo-5-chloropentane), which could limit its utility in cross-coupling reactions unless activated by electron-withdrawing groups.
  • Thermodynamic Data Gap: No experimental melting points, solubility, or stability data are available in the provided evidence, necessitating further study for comprehensive comparison.

Biological Activity

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, a compound with the molecular formula C12H14BrClO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C12H14BrClO
  • Molar Mass : 289.6 g/mol
  • CAS Number : 898760-94-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, in vitro tests indicated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 mg/mL for certain strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research has highlighted the compound's anticancer potential through mechanisms involving DNA intercalation and inhibition of cell proliferation. A notable study reported that compounds structurally similar to this compound showed significant cytotoxicity against human breast adenocarcinoma cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating effective concentrations for inducing cell death .

The biological mechanisms underpinning the activity of this compound are multifaceted:

  • DNA Binding : The compound exhibits a high tendency for DNA binding, which may occur through intercalation or groove-binding mechanisms. This interaction is crucial for its antitumor effects as it can disrupt cellular replication processes .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, such as SGK-1 kinase. This inhibition could modulate pathways related to cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can influence oxidative stress levels within cells, potentially leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various derivatives of halogenated compounds, including this compound. The results demonstrated significant log reductions in bacterial counts within five minutes of exposure at optimized concentrations, highlighting its rapid action against pathogens .

Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving multiple synthetic derivatives, researchers found that this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to non-halogenated analogs. The study emphasized the role of halogen substitutions in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, and how can intermediates be optimized?

  • Methodological Answer : A plausible route involves Friedel-Crafts acylation of 4-bromo-3-methylbenzene with 5-chlorovaleryl chloride, followed by purification via column chromatography (e.g., using silica gel or preparative HPLC). Key intermediates like 4-bromo-3-methylacetophenone derivatives (e.g., 2-Bromo-1-(4-chlorophenyl)ethan-1-one, CAS 5000-66-8 ) can guide reaction optimization. Adjust stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and use Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane under inert conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm intermediates via GC-MS or LC-HRMS .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (method: 60% acetonitrile/water, 1 mL/min flow rate) to assess purity (>95% by area normalization) . Structural confirmation requires multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR (C=O stretch ~1680–1720 cm⁻¹). Compare spectral data with crystallographically resolved analogs, such as bromophenyl-pyrazole derivatives (e.g., Acta Crystallogr. E 2012, 68, o2586 ), to verify substituent positioning.

Advanced Research Questions

Q. How can discrepancies in NMR splitting patterns (e.g., diastereotopic protons) be resolved for this compound?

  • Methodological Answer : Diastereotopic protons on the pentane chain (e.g., CH₂Cl) may exhibit unexpected splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to observe coalescence effects at elevated temperatures (e.g., 50–80°C). Supplement with DFT calculations (B3LYP/6-31G*) to model proton environments and predict coupling constants. For example, computational studies on similar bromochlorophenyl ketones (CAS 52864-56- ) show that steric hindrance from the 3-methyl group alters splitting patterns .

Q. What mechanistic insights explain by-product formation during synthesis, and how can selectivity be improved?

  • Methodological Answer : By-products like halogenated diaryl ketones may arise from competitive electrophilic aromatic substitution at the methyl-substituted position. Use LC-MS/MS to identify impurities (e.g., m/z 309.58 for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one ). Optimize selectivity by modulating reaction temperature (0–5°C to slow competing pathways) or switching to milder acylating agents (e.g., chloroacetic anhydride). Kinetic studies via in situ IR spectroscopy can track acyl intermediate formation rates .

Q. How does the electronic environment of the 4-bromo-3-methylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo group deactivates the ring, while the 3-methyl group introduces steric hindrance, reducing coupling efficiency. Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in Suzuki-Miyaura reactions. Compare yields with analogs lacking the methyl group (e.g., 4-bromophenyl derivatives ) to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal redox potentials for tailored catalyst design .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under ambient conditions?

  • Methodological Answer : Stability discrepancies may arise from impurities (e.g., residual acids or moisture). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-ELSD. Compare with rigorously purified batches (e.g., >97.0% GC purity ). Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation on crystalline samples. For instance, bromine loss (Br 3d₅/₂ peak at ~70 eV) indicates photodegradation under UV light .

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